molecular formula C7ClF12NaO2 B3039842 Sodium 7-chloroperfluoroheptanoate CAS No. 136176-46-0

Sodium 7-chloroperfluoroheptanoate

Cat. No.: B3039842
CAS No.: 136176-46-0
M. Wt: 402.5 g/mol
InChI Key: ZWFWMVXZORZWHI-UHFFFAOYSA-M
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Description

Sodium 7-chloroperfluoroheptanoate is a chemical compound with the molecular formula C7ClF13NaO2. It is a perfluorinated compound, meaning that all hydrogen atoms in the heptanoate chain are replaced by fluorine atoms, except for one chlorine atom. This compound is known for its unique properties, including high thermal stability, chemical resistance, and surfactant capabilities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 7-chloroperfluoroheptanoate typically involves the fluorination of heptanoic acid derivatives. One common method is the electrochemical fluorination (ECF) process, where heptanoic acid is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in perfluoroheptanoic acid. The subsequent chlorination and neutralization with sodium hydroxide yield this compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale ECF processes due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically purified through distillation and recrystallization to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Sodium 7-chloroperfluoroheptanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different perfluorinated derivatives.

    Oxidation Reactions: It can undergo oxidation to form perfluorinated carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

    Oxidation: Potassium permanganate (KMnO4) is often employed for oxidation reactions.

Major Products Formed

    Substitution: Formation of various perfluorinated derivatives.

    Reduction: Formation of perfluorinated alcohols.

    Oxidation: Formation of perfluorinated carboxylic acids.

Scientific Research Applications

Sodium 7-chloroperfluoroheptanoate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.

    Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for potential use in drug delivery systems and as a component in medical imaging agents.

    Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of sodium 7-chloroperfluoroheptanoate is primarily related to its surfactant properties. It reduces surface tension and can interact with lipid bilayers, affecting membrane fluidity and permeability. This interaction is crucial in its applications in drug delivery and medical imaging. The molecular targets include cell membranes and various proteins involved in membrane dynamics.

Comparison with Similar Compounds

Similar Compounds

    Sodium perfluoroheptanoate: Similar structure but lacks the chlorine atom.

    Sodium perfluorooctanoate: Has an additional carbon atom in the chain.

    Sodium perfluorononanoate: Two additional carbon atoms in the chain.

Uniqueness

Sodium 7-chloroperfluoroheptanoate is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to other perfluorinated compounds. This uniqueness makes it valuable in specific applications where tailored chemical interactions are required.

Properties

IUPAC Name

sodium;7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF12O2.Na/c8-7(19,20)6(17,18)5(15,16)4(13,14)3(11,12)2(9,10)1(21)22;/h(H,21,22);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFWMVXZORZWHI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7ClF12NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 7-chloroperfluoroheptanoate
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